REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.P(=O)([O-])[O:9][CH2:10][CH3:11].[OH-].[K+].[N+:16]([CH3:19])([O-:18])=[O:17].[C:20](=[O:23])([O-])[O-].[K+].[K+].[CH3:26]S(C)=O>CCCCCC.O>[N+:16]([CH2:19][C:1]1([CH2:11][C:10]([O:23][CH2:20][CH3:26])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)([O-:18])=[O:17] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
98.15 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
ethyl phosphonate
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
P(OCC)([O-])=O
|
Name
|
|
Quantity
|
66.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
64.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
470 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is further stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then stirring
|
Type
|
WAIT
|
Details
|
is continued for 2 to 3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent then distilled off in a vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC1(CCCCC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 191.5 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |